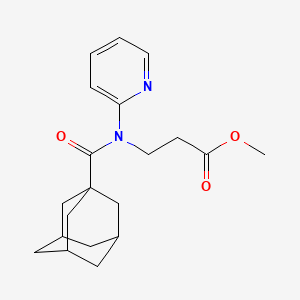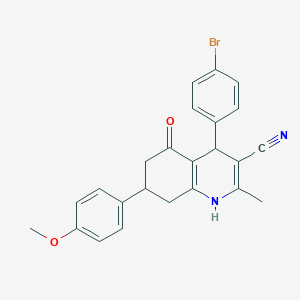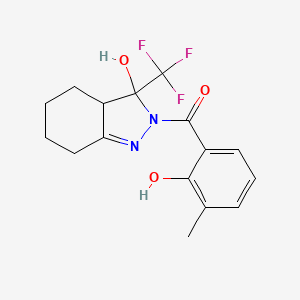
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory. Glutamate can cause damage to neurons when it is overactive, which is believed to contribute to the development of Alzheimer's disease. By blocking the action of glutamate, methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation in the brain, and protect neurons from damage. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it has been extensively studied and has a well-established mechanism of action. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate is also relatively safe and has few side effects. However, one limitation of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it is a drug that is used to treat Alzheimer's disease, which may limit its use in other types of experiments.
Orientations Futures
There are a number of future directions for research on methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. One direction is to study its potential for treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential for improving cognitive function in healthy individuals. Additionally, researchers could study the effects of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate on different types of neurons and brain regions to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis method of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate involves the reaction of 1-adamantylamine with ethyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with methylamine to form methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. The yield of the synthesis method is typically around 40-50%.
Applications De Recherche Scientifique
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been extensively studied in scientific research for its potential to treat Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in patients with mild to moderate Alzheimer's disease. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
methyl 3-[adamantane-1-carbonyl(pyridin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)5-7-22(17-4-2-3-6-21-17)19(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-4,6,14-16H,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDHOIGQSBBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)